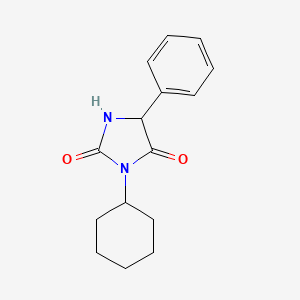
3-Cyclohexyl-5-phenylimidazolidine-2,4-dione
Vue d'ensemble
Description
3-Cyclohexyl-5-phenylimidazolidine-2,4-dione is a chemical compound with the CAS Number: 81968-74-3 . It has a molecular weight of 258.32 . The IUPAC name for this compound is 3-cyclohexyl-5-phenyl-2,4-imidazolidinedione .
Synthesis Analysis
The synthesis of compounds similar to 3-Cyclohexyl-5-phenylimidazolidine-2,4-dione, such as thiazolidinones, involves various methods . These methods include conventional and novel methodologies to synthesize the core framework . The synthetic procedures utilized to substitute the molecule at the activated methylene C5 and N3 position are also reviewed .Molecular Structure Analysis
The molecular structure of 3-Cyclohexyl-5-phenylimidazolidine-2,4-dione consists of a five-membered imidazolidine ring with a phenyl group and a cyclohexyl group attached .Physical And Chemical Properties Analysis
3-Cyclohexyl-5-phenylimidazolidine-2,4-dione is a powder with a melting point of 185-187°C .Applications De Recherche Scientifique
“3-Cyclohexyl-5-phenylimidazolidine-2,4-dione” is a chemical compound with the CAS Number: 81968-74-3 . It’s a powder with a melting point of 185-187 degrees Celsius .
Imidazolidin-2,4-dione and its derivatives, which include “3-Cyclohexyl-5-phenylimidazolidine-2,4-dione”, have been studied for their significant pharmacological properties . They are known to have anticonvulsant and antiarrhythmic properties, and are also used against diabetes .
In one study, 2,4-dione and 2-thioxo-4-one imidazolidinic derivatives were synthesized by reaction of amino acids with C-phenylglycine, phenyl isocyanate, and phenyl isothiocyanate . The study showed that treatment of mice with 5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione caused a significant decrease in writhing numbers after administration, indicating an antinociceptive effect .
-
Pharmaceutical Applications
- Imidazolidin-2,4-dione and its derivatives have significant pharmacological properties . They are known to have anticonvulsant and antiarrhythmic properties, and are also used against diabetes .
- In one study, 2,4-dione and 2-thioxo-4-one imidazolidinic derivatives were synthesized by reaction of amino acids with C-phenylglycine, phenyl isocyanate, and phenyl isothiocyanate . The study showed that treatment of mice with 5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione caused a significant decrease in writhing numbers after administration, indicating an antinociceptive effect .
-
Synthesis of New Compounds
-
Pharmaceutical Applications
- Imidazolidin-2,4-dione and its derivatives have significant pharmacological properties . They are known to have anticonvulsant and antiarrhythmic properties, and are also used against diabetes .
- In one study, 2,4-dione and 2-thioxo-4-one imidazolidinic derivatives were synthesized by reaction of amino acids with C-phenylglycine, phenyl isocyanate, and phenyl isothiocyanate . The study showed that treatment of mice with 5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione caused a significant decrease in writhing numbers after administration, indicating an antinociceptive effect .
-
Synthesis of New Compounds
Safety And Hazards
Propriétés
IUPAC Name |
3-cyclohexyl-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-14-13(11-7-3-1-4-8-11)16-15(19)17(14)12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGPQTFYBXFLRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(NC2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-5-phenylimidazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1418868.png)

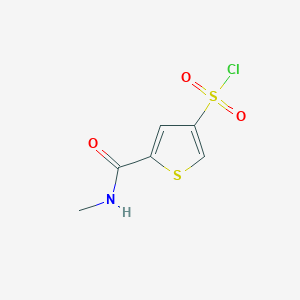
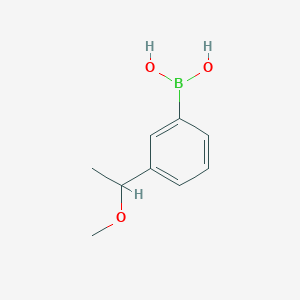
![9-Oxa-2-azaspiro[5.5]undecan-1-one](/img/structure/B1418874.png)
![3-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1418875.png)
![2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1418878.png)
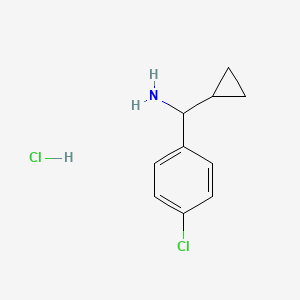
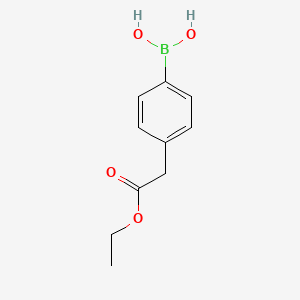
![2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B1418881.png)
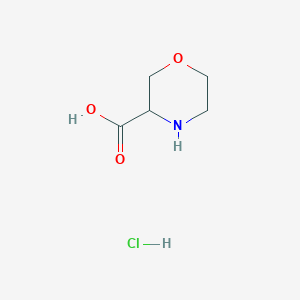
![2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1418886.png)
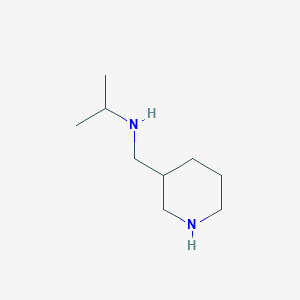
![3-[2-Oxo-2-(piperidin-1-yl)ethoxy]-5-phenylthiophene-2-carboxylic acid](/img/structure/B1418890.png)